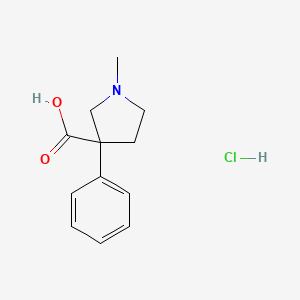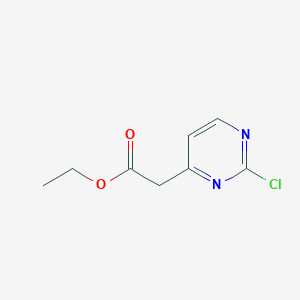
Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate
Overview
Description
Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate is an organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of a cyano group, a hydroxyphenyl group, and a propanoate ester. It is commonly used as a synthetic intermediate in various chemical reactions and has applications in multiple fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is known that similar compounds have been used as antioxidants and in the synthesis of other compounds .
Biochemical Pathways
Similar compounds have been shown to affect the phenylpropanoid metabolism pathway .
Result of Action
Similar compounds have been shown to modulate plant growth and secondary metabolite accumulation .
Action Environment
It is known that similar compounds can function as nitrification inhibitors in soil .
Biochemical Analysis
Biochemical Properties
Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of bio-based copolyesters . The compound was synthesized from methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane by Williamson etherification .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. For example, it has been found to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes in Perilla frutescens .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to modulate the expression of genes involved in carbon/nitrogen metabolism and secondary metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been found to exhibit good degradability, with weight losses in soil degradation reaching up to 4.3% after 30 days .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to induce metabolic changes in Perilla frutescens .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol . The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 3-amino-3-(4-hydroxyphenyl)propanoate.
Substitution: Formation of various substituted phenylpropanoates.
Scientific Research Applications
Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxyphenyl)propanoate: Lacks the cyano group, which may affect its reactivity and applications.
3-(4-Hydroxyphenyl)propanoic acid: Contains a carboxylic acid group instead of an ester, influencing its solubility and reactivity.
3-(4-Hydroxyphenyl)propionitrile: Similar structure but lacks the ester group, affecting its chemical properties.
Uniqueness
Methyl 3-cyano-3-(4-hydroxyphenyl)propanoate is unique due to the presence of both a cyano group and an ester group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
methyl 3-cyano-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)6-9(7-12)8-2-4-10(13)5-3-8/h2-5,9,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRXCXMQSXUVHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C#N)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-bromophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]propanamide](/img/structure/B2702988.png)

![2-(4-Methoxyphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2702990.png)
![3-(2-chlorophenyl)-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide](/img/structure/B2702991.png)
![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2702992.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2702993.png)
![Methyl (2,5-dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2702994.png)



![(E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2703005.png)
![2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2703006.png)


